molecular formula C64H91N17O15 B3029466 乙酰-血管紧张素 I CAS No. 67509-13-1

乙酰-血管紧张素 I

货号 B3029466
CAS 编号: 67509-13-1
分子量: 1338.5 g/mol
InChI 键: KOSZKCRGEYWALO-VNDBICACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetyl-Angiotensin I is a derivative of Angiotensin I. Angiotensin I is a peptide hormone that causes vasoconstriction and an increase in blood pressure. It is part of the renin–angiotensin system, which regulates blood pressure . Angiotensin I is inactive and is split by angiotensin-converting enzyme (ACE) in your lungs and kidneys to form angiotensin II, an active hormone .


Synthesis Analysis

Angiotensin-I converting enzyme (ACE) has an essential role in the regulation of blood pressure and electrolyte fluid homeostasis. It is a zinc protease that cleaves angiotensin-I (AngI), bradykinin, and a broad range of other signaling peptides .


Molecular Structure Analysis

The enzyme activity of ACE is provided by two homologous domains (N- and C-), which display clear differences in substrate specificities and chloride activation . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .


Chemical Reactions Analysis

ACE inhibitors reduce the activity of the renin–angiotensin–aldosterone system (RAAS) as the primary etiologic (causal) event in the development of hypertension in people with diabetes mellitus, as part of the insulin-resistance syndrome or as a manifestation of renal disease . ACE inhibitors work by causing relaxation of blood vessels as well as a decrease in blood volume, which leads to lower blood pressure and decreased oxygen demand from the heart .


Physical And Chemical Properties Analysis

The secondary structures of the three inhibitor-protein complexes did not change significantly; root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent-accessible surface area (SASA) values of Leu-Ile-Val-Thr (LIVT)-ACE complexes were significantly higher than that of other systems .

科学研究应用

ACE 抑制和心血管疾病

乙酰-血管紧张素 I (Ac-SDKP) 在调节血压和电解质稳态中起着至关重要的作用,主要是通过与血管紧张素 I 转化酶 (ACE) 的相互作用。这种相互作用对于治疗心血管疾病至关重要。四肽 Ac-SDKP,完全由 ACE 加工,已成为一种有效的抗纤维化剂和造血干细胞分化的负调节剂,突出了其在心血管健康和疾病管理中的重要性 (Masuyer 等人,2015)

肾素-血管紧张素系统和高血压

肾素-血管紧张素系统 (RAS),其中 ACE 将血管紧张素 I 转化为血管紧张素 II,一种血管收缩剂,是高血压管理的主要因素。ACE2 酶是 ACE 的同源物,通过将 Ang II 分解成 Ang (1-7),从而减轻高血压和相关疾病,来抵消 ACE 升高的有害影响。这表明 ACE 及其抑制剂在高血压的治疗和预防中至关重要 (Wu 等人,2017)

在 COVID-19 和 SARS-CoV-2 感染中的作用

ACE2 作为 SARS-CoV-2 的受体,展示了 ACE 及其抑制剂对心血管健康以外的更广泛影响。ACE2 在各种器官和系统中发挥着重要的生理作用,包括其在急性炎症和慢性炎症病理中的保护功能。SARS-CoV-2 刺突蛋白下调 ACE2 会导致 Ang II/AT1R 轴过度激活,这可能解释了 COVID-19 患者的多器官功能障碍 (Banu 等人,2020)

对神经退行性疾病的影响

ACE 抑制剂主要用于心血管疾病,已显示出对神经退行性疾病(如痴呆症、阿尔茨海默病、帕金森病等)的影响。这表明 ACE 及其抑制剂可能在神经疾病的未来治疗中具有潜力,为 ACE 抑制剂在心血管作用之外的治疗应用提供了新的视角 (Kaur 等人,2015)

在抗高血压治疗中的潜力

对来自各种来源(包括鱼类和大豆)的肽的研究已经确定了在抗高血压治疗中具有显着潜力的 ACE 抑制肽。这些肽与 ACE 相互作用以抑制其活性,展示了通过食物来源的肽及其功能利用来管理高血压的一种有希望的方法 (Ramlal 等人,2022)

未来方向

The inhibition of human angiotensin I converting enzyme (ACE) has been regarded as a promising approach for the treatment of hypertension . Despite research attempts over many years, our understanding of the mechanisms of activation and inhibition of ACE is still far from complete . Future research could focus on these areas to develop more effective treatments for hypertension and other cardiovascular diseases .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H91N17O15/c1-8-36(6)53(80-58(90)45(26-39-18-20-42(83)21-19-39)76-60(92)52(35(4)5)79-54(86)43(16-12-22-69-64(65)66)73-57(89)47(29-51(84)85)72-37(7)82)61(93)77-48(28-41-31-68-33-71-41)62(94)81-23-13-17-50(81)59(91)75-44(25-38-14-10-9-11-15-38)55(87)74-46(27-40-30-67-32-70-40)56(88)78-49(63(95)96)24-34(2)3/h9-11,14-15,18-21,30-36,43-50,52-53,83H,8,12-13,16-17,22-29H2,1-7H3,(H,67,70)(H,68,71)(H,72,82)(H,73,89)(H,74,87)(H,75,91)(H,76,92)(H,77,93)(H,78,88)(H,79,86)(H,80,90)(H,84,85)(H,95,96)(H4,65,66,69)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSZKCRGEYWALO-VNDBICACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H91N17O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-Angiotensin I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-Angiotensin I
Reactant of Route 2
Acetyl-Angiotensin I
Reactant of Route 3
Acetyl-Angiotensin I
Reactant of Route 4
Acetyl-Angiotensin I
Reactant of Route 5
Acetyl-Angiotensin I
Reactant of Route 6
Acetyl-Angiotensin I

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。